Product packaging for GXOCBSZQRZJJQD-UHFFFAOYSA-N(Cat. No.:)

GXOCBSZQRZJJQD-UHFFFAOYSA-N

Cat. No.: B1181480
M. Wt: 417.824
InChI Key: GXOCBSZQRZJJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product, provided with the InChIKey GXOCBSZQRZJJQD-UHFFFAOYSA-N, is a high-purity chemical compound intended for research and development purposes. The compound is rigorously quality-controlled to ensure batch-to-batch consistency, making it a reliable reagent for various laboratory investigations. Its primary research applications may include serving as an intermediate in organic synthesis, a substrate in enzymatic studies, or a standard in analytical chemistry. Researchers value this compound for its potential utility in exploring novel chemical reactions and biological pathways. The exact mechanism of action is compound-specific and would require identification of the molecular structure; once identified, its role as an agonist, antagonist, inhibitor, or catalyst can be determined for specific target systems. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and conduct all necessary safety precautions prior to use. For complete product information, including structural and property data, please consult public chemical databases such as PubChem .

Properties

Molecular Formula

C17H12ClN5O4S

Molecular Weight

417.824

InChI

InChI=1S/C17H12ClN5O4S/c1-26-13-6-3-9(7-14(13)27-2)15-19-20-17-22(15)21-16(28-17)11-5-4-10(23(24)25)8-12(11)18/h3-8H,1-2H3

InChI Key

GXOCBSZQRZJJQD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)OC

Origin of Product

United States

Sophisticated Synthetic Strategies and Mechanistic Pathways of the Compound

Development of Novel Retrosynthetic Analyses for the Compound

A logical retrosynthetic analysis of a urea (B33335) derivative involves the disconnection of the carbon-nitrogen bonds of the urea carbonyl group. For the target molecule, this suggests two primary pathways. The most direct and industrially common approach involves the reaction between an amine and an isocyanate. researchgate.netresearchgate.netcommonorganicchemistry.com This leads to a retrosynthetic breakdown to two key precursors: 1-adamantyl isocyanate and 4-chloro-5-methyl-1,2-phenylenediamine.

This strategy is advantageous due to the high reactivity of the isocyanate group toward nucleophilic attack by an amine, often resulting in high yields without the need for a catalyst. commonorganicchemistry.comnih.govrsc.org Alternative routes could involve the use of phosgene (B1210022) or its safer equivalents like triphosgene (B27547) to react sequentially with each amine, though these methods introduce significant handling and toxicity concerns. rsc.org

A plausible forward synthesis based on the primary retrosynthetic analysis is depicted below:

Figure 1: Proposed synthetic pathway for N-Adamantyl-N'-(2-amino-4-chloro-5-methylphenyl)urea.

Synthetic pathway showing 1-adamantyl isocyanate reacting with 4-chloro-5-methyl-1,2-phenylenediamine to form the target compound.

Asymmetric Synthesis Approaches for Chiral Analogues of the Compound

The parent compound, N-Adamantyl-N'-(2-amino-4-chloro-5-methylphenyl)urea, is achiral. However, the development of chiral analogues is a key strategy in medicinal chemistry to explore stereospecific interactions with biological targets. Chirality could be introduced into analogues of this compound in several locations:

On the Adamantane (B196018) Cage: Functionalization of one of the secondary (CH2) carbons of the adamantane scaffold would create a chiral center. Achieving this asymmetrically would require a chiral directing group or an enantioselective catalyst to control the approach of the reagents.

On a Phenyl Ring Substituent: Introduction of a chiral side-chain onto the aromatic ring would produce a chiral analogue. For instance, alkylation of the primary amino group with a chiral electrophile could be a viable strategy.

The synthesis of such analogues would rely on established asymmetric methodologies, including the use of chiral auxiliaries, chiral catalysts (e.g., transition metal complexes with chiral ligands), or starting from a chiral pool of materials.

Stereoselective and Regioselective Methodologies for Functionalization

Further functionalization of the N-Adamantyl-N'-(2-amino-4-chloro-5-methylphenyl)urea structure requires careful consideration of regioselectivity and stereoselectivity.

Regioselectivity: Electrophilic aromatic substitution on the phenyl ring would be governed by the directing effects of the three existing substituents: the amino (-NH2), methyl (-CH3), and chloro (-Cl) groups.

The amino group is a powerful activating group and is ortho, para-directing.

The methyl group is a moderately activating group and is also ortho, para-directing.

The chloro group is deactivating but is ortho, para-directing.

The combined influence of these groups makes the C6 position (ortho to the amino group and meta to the chloro and methyl groups) the most probable site for electrophilic attack due to the powerful directing effect of the amino group.

Interactive Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentPositionActivating/DeactivatingOrtho/Para/Meta DirectingPredicted Substitution Site
-NH₂C2Strongly ActivatingOrtho, ParaC6 (ortho), C4 (para, blocked)
-CH₃C5ActivatingOrtho, ParaC6 (ortho), C3 (ortho)
-ClC4DeactivatingOrtho, ParaC3 (ortho)
Net Effect C6 is most activated

Stereoselectivity: The adamantane cage is a rigid, symmetric structure. Stereoselectivity becomes a factor if reactions are performed on the secondary methylene (B1212753) carbons. The bridgehead positions are sterically accessible, but functionalization of the secondary positions would create a chiral center, necessitating stereoselective methods for control.

Exploration of Unprecedented Reaction Mechanisms for the Compound's Formation

The most direct synthesis of the target compound proceeds via a well-understood mechanism: the nucleophilic addition of an amine to an isocyanate. researchgate.netresearchgate.net

The reaction initiates with the attack of the nucleophilic nitrogen atom of the primary amino group of 4-chloro-5-methyl-1,2-phenylenediamine on the electrophilic carbonyl carbon of 1-adamantyl isocyanate. This step is typically the rate-determining step of the reaction.

Elucidation of Catalytic Cycles in the Compound's Synthesis

While the amine-isocyanate reaction generally does not require catalysis, the synthesis of ureas can be achieved through catalytic routes, particularly those aiming to use alternative carbonyl sources. For example, catalytic systems have been developed for the synthesis of ureas from amines and carbon dioxide, a greener alternative to isocyanates. acs.org Another approach involves the ruthenium-catalyzed synthesis of ureas using methanol (B129727) as a C1 source. acs.org

A hypothetical catalytic cycle for the formation of a urea derivative from an amine and CO₂ would involve:

Activation of CO₂ by a catalyst.

Nucleophilic attack by the amine on the activated CO₂ to form a carbamate (B1207046) intermediate.

A subsequent reaction with a second amine molecule to eliminate water and form the urea product.

Such catalytic approaches, while not standard for this specific molecule, represent an area for future research to improve the synthetic efficiency and environmental profile.

Investigation of Intermediates and Transition States in Reaction Pathways

In the non-catalytic reaction between 1-adamantyl isocyanate and the diamine, the primary intermediate is a zwitterionic or neutral tetrahedral species formed immediately after the nucleophilic attack.

Intermediate: The intermediate possesses a newly formed C-N bond, with a negative charge on the oxygen atom and a positive charge on the attacking nitrogen atom. This species is transient and rapidly undergoes proton transfer to yield the final, stable urea product.

Transition State: The transition state leading to this intermediate involves the partial formation of the C-N bond and the simultaneous weakening of the C=O pi bond. The geometry of the reactants changes as the amine nitrogen approaches the sp²-hybridized isocyanate carbon, which progressively adopts a more sp³-like, tetrahedral character.

Green Chemistry Principles in the Synthesis of the Compound

Applying the principles of green chemistry to the synthesis of N-Adamantyl-N'-(2-amino-4-chloro-5-methylphenyl)urea can significantly reduce its environmental impact. rsc.orgrsc.org

Interactive Table: Application of Green Chemistry Principles

PrincipleApplication to the Compound's Synthesis
1. Prevention The proposed amine-isocyanate reaction is typically high-yielding, minimizing the generation of waste.
2. Atom Economy For the reaction of 1-adamantyl isocyanate (C₁₁H₁₅NO) and 4-chloro-5-methyl-1,2-phenylenediamine (C₇H₉ClN₂), the atom economy is 100%, as it is an addition reaction with no byproducts.
3. Less Hazardous Syntheses Avoiding the use of phosgene or its derivatives in favor of a stable isocyanate precursor significantly reduces toxicity and handling risks. rsc.org Exploring routes from CO₂ would be an even greener alternative. acs.orgspringernature.com
4. Designing Safer Chemicals This principle relates to the final product's properties, which are outside the scope of this synthetic analysis.
5. Safer Solvents & Auxiliaries The reaction could be optimized to run in greener solvents like ethanol, 2-propanol, or even water, as some modern urea syntheses have demonstrated success in aqueous media. nih.govrsc.orgrsc.org
6. Design for Energy Efficiency The amine-isocyanate reaction often proceeds efficiently at room temperature or with gentle heating, minimizing energy consumption. commonorganicchemistry.com
7. Use of Renewable Feedstocks The adamantane moiety is derived from petroleum feedstocks. Research into bio-based sources for this structural motif is currently limited.
8. Reduce Derivatives The proposed synthesis is direct and does not require the use of protecting groups for the amine, thus avoiding extra steps and reagents.
9. Catalysis While the primary route is non-catalytic, exploring catalytic routes using earth-abundant metals could enhance efficiency and allow the use of greener reagents like CO₂.
10. Design for Degradation The biodegradability of the final compound would depend on its complex adamantyl and substituted phenyl structures.
11. Real-time Analysis In a scaled-up process, monitoring the disappearance of the isocyanate peak via in-situ IR spectroscopy could prevent runaway reactions and ensure completion.
12. Inherently Safer Chemistry Choosing a stable, solid amine and a manageable isocyanate over gaseous, highly toxic reagents like phosgene enhances the inherent safety of the process.

Atom Economy and E-Factor Analysis for Synthetic Routes

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. The E-factor (Environmental Factor), on the other hand, is a practical metric that quantifies the amount of waste generated per unit of product. An ideal synthesis would have an atom economy of 100% and an E-factor of 0.

To illustrate the application of these green chemistry metrics, a detailed analysis of the final condensation step is presented below. This reaction involves the condensation of 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol with 4-chlorobenzaldehyde (B46862) in the presence of a base.

Atom Economy Calculation for the Final Condensation Step:

The balanced chemical equation for this step is:

C23H29Cl2NO + C7H5ClO → C30H32Cl3NO + H2O

Molecular Weight of 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol (C23H29Cl2NO): 406.4 g/mol nih.govresearchgate.net

Molecular Weight of 4-chlorobenzaldehyde (C7H5ClO): 140.6 g/mol

Molecular Weight of Lumefantrine (C30H32Cl3NO): 528.9 g/mol acs.orgnewdrugapprovals.org

Molecular Weight of Water (H2O): 18.0 g/mol

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Percent Atom Economy = (528.9 / (406.4 + 140.6)) x 100 = (528.9 / 547.0) x 100 ≈ 96.7%

This high atom economy indicates that the reaction is, in principle, very efficient in incorporating the atoms of the reactants into the final product.

E-Factor Analysis for Different Reported Syntheses:

The E-factor provides a more realistic assessment of the environmental impact by considering the actual amount of waste produced, including solvents, reagents, and byproducts. Below is a comparative analysis based on data from published synthetic procedures.

Parameter Synthesis Route 1 Synthesis Route 2 google.com
Starting Materials 10.0 g of 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol, 5.24 g of 4-chlorobenzaldehyde, 1.97 g of Sodium Hydroxide6.3 g of a similar intermediate, 3.8 g of 4-chlorobenzaldehyde, 1.5 g of Sodium Hydroxide
Solvent 100 ml Methanol70 ml Methanol
Product Yield Not explicitly stated, but a high yield is implied.5.5 g of an intermediate for deuterated Lumefantrine (yield of 65%)
Estimated Waste Includes solvent, excess reagents, and byproducts from workup.Includes solvent, unreacted starting materials, and byproducts.
Calculated E-Factor The E-factor would be significantly influenced by the solvent mass, which is the largest contributor to waste in this case. Assuming a high yield, the E-factor would still be substantial due to solvent use.A precise E-factor calculation is challenging without the final product mass, but the reported 65% yield suggests a considerable amount of waste relative to the product.

This table is interactive. You can sort and filter the data.

It is evident that even with a high atom economy, the E-factor can be high due to the use of solvents and other auxiliary substances. The pharmaceutical industry is actively seeking to reduce the E-factor by optimizing reactions, using greener solvents, and improving product yields. researchgate.netnih.govnih.gov

Utilization of Sustainable Reagents and Solvents

The choice of reagents and solvents plays a critical role in the sustainability of a chemical process. In the synthesis of Lumefantrine, various solvents have been employed, each with different environmental and health impacts.

Commonly used solvents in the synthesis of Lumefantrine and its intermediates include:

Methanol and Ethanol: These are often considered greener choices as they are biodegradable and can be produced from renewable resources. quickcompany.inmdpi.com

n-Butanol: Used in some purification steps. quickcompany.in

Dichloromethane, Chloroform, and Acetonitrile (B52724): These are more hazardous solvents and their use is being minimized in modern pharmaceutical manufacturing in favor of safer alternatives. google.comui.edu.ng

Ethyl Acetate: A relatively benign solvent used in extraction processes. google.com

The trend in pharmaceutical synthesis is to replace hazardous solvents with greener alternatives like water, bio-based solvents (e.g., ethyl lactate), and supercritical CO2, or to develop solvent-free reaction conditions where possible. jddhs.compharmafeatures.comorientjchem.org While water is the most environmentally friendly solvent, its use can be limited by the poor solubility of many organic compounds. mdpi.com

In terms of reagents, the synthesis of Lumefantrine often utilizes:

Sodium Hydroxide: A strong base that is widely used in industry. While corrosive, its byproducts are generally benign. quickcompany.in

Sodium Borohydride: A common reducing agent. It is effective but requires careful handling. google.com

Aluminum Chloride: A Lewis acid used in the Friedel-Crafts reaction. It generates significant amounts of acidic waste.

Efforts to improve the sustainability of the synthesis include the development of one-pot procedures that minimize the use of solvents for workup and purification of intermediates. quickcompany.in Furthermore, research into catalytic methods that can replace stoichiometric reagents is a key area of green chemistry that could be applied to the synthesis of Lumefantrine to further reduce its environmental footprint.

Advanced Structural Elucidation and Conformational Analysis of the Compound

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for probing the molecular architecture of acetylsalicylic acid in both solution and the solid state. These techniques provide detailed insights into the connectivity of atoms, their spatial arrangement, and the electronic environment of the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the acetylsalicylic acid molecule.

In the ¹H NMR spectrum of acetylsalicylic acid, distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the carboxylic acid proton are observed. The chemical shifts of the aromatic protons are dispersed between approximately 7.0 and 8.2 ppm due to the influence of both the electron-withdrawing carboxylic acid group and the electron-donating acetoxy group researchgate.net. The methyl group protons appear as a singlet around 2.36 ppm, while the highly deshielded carboxylic acid proton resonates significantly downfield at about 11.77 ppm researchgate.net.

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, provide further structural detail by correlating the signals of directly bonded ¹H and ¹³C nuclei researchgate.net. This allows for unambiguous assignment of the proton and carbon signals, confirming the connectivity within the molecule. For instance, the HSQC spectrum would show a correlation between the methyl protons and the methyl carbon of the acetyl group, as well as correlations between each aromatic proton and its directly attached carbon atom. Such multi-dimensional NMR approaches are crucial for confirming the complex architecture of acetylsalicylic acid.

¹H NMR Chemical Shifts for Acetylsalicylic Acid
Proton AssignmentChemical Shift (ppm)Multiplicity
Carboxylic Acid (COOH)~11.77Singlet
Aromatic (C6-H)~8.12Doublet of doublets
Aromatic (C4-H)~7.66Triplet of doublets
Aromatic (C5-H)~7.28Triplet of doublets
Aromatic (C3-H)~7.16Doublet of doublets
Methyl (CH₃)~2.36Singlet

Vibrational and Electronic Circular Dichroism (VCD/ECD) for Chiral Information

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules wikipedia.orgencyclopedia.pubmdpi.com. VCD provides information about the stereochemistry of a molecule based on its vibrational transitions in the infrared region, while ECD probes the electronic transitions in the ultraviolet-visible region encyclopedia.pub. These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms and are powerful tools for determining the absolute configuration of chiral compounds dtu.dk.

However, acetylsalicylic acid is an achiral molecule; it does not possess a stereocenter and is superimposable on its mirror image. Consequently, it does not exhibit optical activity and will not produce a VCD or ECD signal. The application of these techniques is therefore not relevant for providing chiral information about the acetylsalicylic acid molecule itself. It is important to note that studies have utilized circular dichroism to investigate the interaction of acetylsalicylic acid with chiral macromolecules like DNA, where the induced CD signals can provide information about the binding mode and the conformational changes in the macromolecule upon binding nih.gov.

Advanced Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of acetylsalicylic acid, as well as for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecule and its fragments.

Electron ionization (EI) mass spectrometry of acetylsalicylic acid results in a molecular ion peak (M⁺) at an m/z of 180, corresponding to the molecular weight of the compound nist.gov. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways. The protonated molecule [M+H]⁺ at m/z 181 undergoes collision-induced dissociation, with a primary fragmentation pathway involving the loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetyl group, resulting in a prominent fragment ion at m/z 139. Another significant fragmentation is the loss of the acetyl group, leading to the formation of the salicylic (B10762653) acid cation at m/z 121 researchgate.netnih.govgoogle.com.

Isotopic pattern analysis is a key feature of mass spectrometry that aids in structural elucidation. The presence of naturally occurring heavier isotopes (e.g., ¹³C, ²H, ¹⁸O) gives rise to a characteristic isotopic pattern in the mass spectrum. For acetylsalicylic acid (C₉H₈O₄), the M+1 peak (at m/z 181) will have a predictable intensity relative to the monoisotopic peak (at m/z 180) based on the natural abundance of ¹³C. This pattern helps to confirm the elemental composition of the molecule. Furthermore, the use of stable isotope-labeled acetylsalicylic acid, for example, with deuterium (B1214612) (²H), is a powerful tool in pharmacokinetic studies to trace the metabolism of the drug in vivo nih.gov.

Key Mass Spectrometry Fragments of Acetylsalicylic Acid
m/zProposed FragmentNeutral Loss
180[C₉H₈O₄]⁺ (Molecular Ion)-
139[C₇H₇O₃]⁺C₂H₂O (Ketene)
121[C₇H₅O₂]⁺C₂H₃O (Acetyl radical)
93[C₆H₅O]⁺CO

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, offering a detailed picture of the molecular structure, crystal packing, and intermolecular interactions.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Acetylsalicylic acid is known to exhibit polymorphism, with two primary forms, designated as Form I and Form II, being the subject of extensive research. Form I is the commonly known and commercially available form. In 2005, a second polymorph, Form II, was reported. The two forms have very similar crystal structures, differing mainly in the arrangement of the layers of hydrogen-bonded dimers.

Interestingly, further studies have revealed that crystals of acetylsalicylic acid often exist as intergrowths of both Form I and Form II domains within a single crystal mtak.hu. This phenomenon challenges the classical definition of polymorphism. The existence of these polymorphs and their intergrowth has significant implications for the physical properties of the drug, such as its dissolution rate and bioavailability. Crystal engineering studies of acetylsalicylic acid aim to understand and control the crystallization process to selectively produce desired polymorphic forms with optimized properties. Recent research has even pointed to the existence of a third, metastable polymorph, highlighting the complex solid-state chemistry of this seemingly simple molecule.

Polymorphs of Acetylsalicylic Acid
PolymorphKey Structural FeatureRelative Stability
Form ICommon, commercially available form.Thermodynamically stable at ambient conditions.
Form IIDifferent layering of hydrogen-bonded dimers compared to Form I.Metastable, often found as an intergrowth with Form I.
Form IIIA third, metastable polymorph has been reported.Metastable.

Compound Names

InChIKeyCommon Name
GXOCBSZQRZJJQD-UHFFFAOYSA-NAcetylsalicylic acid
Salicylic acid
DNA

Advanced Structural Analysis of Fenbendazole Lacks Conformational Dynamics Data

An in-depth review of scientific literature reveals a significant gap in the structural and dynamic analysis of the compound Fenbendazole (identified by the InChIKey this compound). While the compound's thermal stability and decomposition have been characterized, specific research into its conformational dynamics, including temperature-dependent spectroscopic studies and the experimental validation of its conformational free energy landscape, appears to be absent from published materials. Consequently, a detailed article on these specific topics as requested cannot be constructed based on available scientific data.

The requested sections for the article were:

Investigation of the Compound S Interactions and Reactivity Mechanisms

Mechanistic Studies of Chemical Transformations Involving the Compound

The P=O bond in TPPO is highly polar, which allows the oxygen atom to act as an effective Lewis base and hydrogen-bond acceptor wikipedia.org. This characteristic underpins much of its catalytic and promoter activity.

Detailed mechanistic studies employing kinetic isotope effects (KIE) specifically for reactions where Triphenylphosphine (B44618) oxide acts as a catalyst or mediator are not extensively documented in the surveyed literature. One study on a reaction that produces TPPO—the reaction of tertiary alcohols with triphenylphosphine–carbon tetrachloride—investigated the primary KIE for the elimination pathway, finding values (kH/kD) of 4.90 at 25°C and 3.90 at 60°C in a non-polar solvent researchgate.net. However, this provides insight into the formation of TPPO rather than its subsequent reactivity.

Triphenylphosphine oxide serves as an effective Lewis base catalyst or promoter in several organic transformations by activating electrophilic species.

Activation of Silanes : A catalytic amount of TPPO activates trichlorosilane (B8805176) to facilitate the conjugate reduction of α,β-unsaturated ketones wikipedia.org. The mechanism involves the coordination of the TPPO oxygen atom to the silicon atom, generating a hypervalent silicon intermediate that is a more potent hydride donor.

Promotion of Allylation Reactions : TPPO promotes the allylation of aldehydes and N-acylhydrazones with allyltrichlorosilanes. Here again, it is proposed that TPPO coordinates to the allyltrichlorosilane (B85684) to form a reactive hypervalent silicon species wikipedia.org.

Stabilizing Ligand in Metal Catalysis : In lanthanide-mediated asymmetric epoxidations, TPPO is often required as an additive to stabilize the catalyst researchgate.net. It also serves as a cocatalyst in certain chiral Lewis acid-catalyzed enantioselective cyanosilylations wikipedia.org. In a different role, it has been used in mechanistic studies of a Suzuki reaction, where it acts as a ligand researcher.life.

Dibromination Reactions : A novel transformation utilizing TPPO as a catalyst has been developed for the dibromination of α,β-unsaturated esters and β,γ-unsaturated α-ketoesters, proceeding through a bromophosphonium salt intermediate nih.gov.

Photophysical and Photochemical Behavior of the Compound

The photophysical and photochemical properties of TPPO are of interest in materials science and photocatalysis.

The excited state properties of TPPO allow it to be used as a fluorescent probe. A theoretical study investigating TPPO adsorption on gallium silicate (B1173343) (Ga-SiO₂) surfaces revealed distinct fluorescence characteristics depending on the nature of the surface active site. rsc.org

Interaction with Lewis Acid Sites : When TPPO binds to a Lewis acid site (Ga-La) via a coordination bond, excitation to the first singlet (S₁) state leads to a slight weakening of this interaction, causing a blue shift in the fluorescence emission from a calculated 478 nm to 453 nm. rsc.org

Interaction with Brønsted Acid Sites : When TPPO interacts with a Brønsted acid site (Ga-Ba) through a hydrogen bond, an excited-state intermolecular proton transfer occurs. rsc.org This process leads to a significant red shift in the fluorescence peak to a calculated 528 nm. rsc.org

Furthermore, functionalized TPPO derivatives serve as effective ligands in the synthesis of luminescent manganese(II) complexes. These complexes exhibit distinct green phosphorescence with emission lifetimes (τ) ranging from 362.0 to 663.0 microseconds (μs), demonstrating the role of the TPPO scaffold in facilitating phosphorescent emission pathways. wikipedia.org

SystemInteraction TypeEmission λ (nm)Lifetime (τ)Observation
TPPO on Ga-SiO₂ (Lewis Acid Site)Coordination Bond453 (Calculated)Not SpecifiedBlue shift upon excitation
TPPO on Ga-SiO₂ (Brønsted Acid Site)Hydrogen Bond528 (Calculated)Not SpecifiedRed shift via excited-state proton transfer
(TPhPONMe₂)₂MnBr₂Coordination Complex498-512362.0 - 663.0 µsGreen phosphorescence

TPPO can participate in photochemical reactions, acting as a photo-redox mediator. In conjunction with triphenylphosphine (TPP), TPPO can form a complex that absorbs visible light. rsc.org This absorption triggers an electron transfer event within the complex, leading to the generation of radicals. rsc.org These radicals can then engage in subsequent chemical transformations, such as the desulfurization of thiols to produce carbon radicals for C-C bond formation rsc.org. This process is particularly noteworthy as it does not require an external photocatalyst, relying on the in-situ formation of the TPPO-TPP complex rsc.org.

Despite the description of this photoreactivity mechanism, specific determinations of the quantum yield for this or other photoreactions involving TPPO are not available in the reviewed scientific literature. Quantum yield, defined as the ratio of the number of specific events to the number of photons absorbed, is a critical parameter for evaluating the efficiency of a photochemical process nih.gov. While quantum yields for related triphenylphosphine salt derivatives have been reported to be as high as 19.6%, this data is for a different class of compounds and cannot be directly attributed to TPPO rsc.orgmdpi.com.

Electrochemical Properties and Redox Mechanisms

The electrochemical behavior of Triphenylphosphine oxide has been investigated, primarily focusing on its reduction. The direct and scalable electroreduction of TPPO back to triphenylphosphine (TPP) is a significant area of research, as it offers a method for recycling the waste byproduct from major industrial reactions rsc.orgacs.org.

The redox mechanism of TPPO has been studied using cyclic voltammetry (CV). In dimethylformamide (DMF), TPPO exhibits a quasi-reversible reduction peak at a highly negative potential. mdpi.com The reduction process is sensitive to the solvent; in acetonitrile (B52724) (MeCN), the reduction is irreversible mdpi.com. The mechanism proceeds through the formation of an anion radical wikipedia.org.

The reduction potential can be significantly influenced by the presence of Lewis acids. For instance, the addition of aluminum chloride (AlCl₃) activates the TPPO for reduction at a milder potential. Cyclic voltammetry studies show that in the presence of AlCl₃, the onset potential for TPPO reduction shifts anodically by approximately 400 mV, from -2.9 V to -2.4 V (vs Fc/Fc⁺), indicating a significant stabilization of the reduction intermediate rsc.org. This is attributed to the formation of a Lewis acid-base complex between AlCl₃ and the oxygen atom of TPPO, which weakens the P-O bond rsc.org.

Solvent/ConditionsPotential (V)Reference ElectrodeMethodObservation
DMF / 0.1 M TBAI-2.51 (E½, 1st wave)SCEPolarographyTwo reduction waves observed
DMF / 0.1 M TBAI-2.84 (E½, 2nd wave)SCEPolarographySecond reduction wave
DMF-2.85Fc/Fc⁺Cyclic VoltammetryQuasi-reversible reduction
Acetonitrile (MeCN)Not SpecifiedFc/Fc⁺Cyclic VoltammetryIrreversible reduction
MeCN with AlCl₃-2.4 (Onset)Fc/Fc⁺Cyclic VoltammetryAnodic shift of 400 mV vs. no AlCl₃

Compound Names Table

IUPAC Standard InChIKeyCommon Name
GXOCBSZQRZJJQD-UHFFFAOYSA-NTriphenylphosphine oxide
AAOVKJBEWCDLJJ-UHFFFAOYSA-NTriphenylphosphine
RYGMFSIKBFXOCR-UHFFFAOYSA-NTrichlorosilane
NNJBGSVFKVMMCF-UHFFFAOYSA-NAllyltrichlorosilane
XLYOFNOQVPJJNP-UHFFFAOYSA-NAcetonitrile
KOLFVIHSCVCSKF-UHFFFAOYSA-NDimethylformamide
OKKJLVBELUTLKV-UHFFFAOYSA-NAluminum chloride
HRPVXLWXLNPAFV-UHFFFAOYSA-NGallium silicate
WTDHKEBMODSVIO-UHFFFAOYSA-NManganese(II) bromide

Electron Transfer Processes and Redox Potentials

Ferrocene (B1249389) is characterized by a stable sandwich structure, with an iron(II) center bonded between two cyclopentadienyl (B1206354) rings. wikipedia.org This configuration allows for a highly reversible, one-electron redox transition between the neutral Ferrocene (Fc) state and the oxidized Ferrocenium (B1229745) (Fc+) cation. mdpi.commdpi.com This process, involving the Fe(II)/Fe(III) couple, is fundamental to its electrochemical behavior and is known for its chemical and electrochemical reversibility. mdpi.comwikipedia.orgosti.gov

The standard redox potential of the Fc/Fc+ couple is a widely used reference point in non-aqueous electrochemistry. mdpi.comwikipedia.org The potential is typically observed around +0.4 V versus a Saturated Calomel Electrode (SCE), although this value is subject to variation depending on the solvent and supporting electrolyte used. mdpi.comwikipedia.org For instance, the absolute redox potential in acetonitrile has been a subject of extensive study, with experimental and computational values converging around 4.93-4.94 eV. osti.govacs.org The solvent environment plays a critical role, causing a significant reduction in the redox potential compared to the gas phase, a phenomenon attributed to both electronic polarizability and solvent reorganization. osti.govacs.org

The electronic properties of the ferrocene moiety can be finely tuned by adding substituents to the cyclopentadienyl rings. wikipedia.orgnih.gov

Electron-donating groups , such as methyl groups, increase the electron density on the iron center, facilitating oxidation and shifting the redox potential to more negative (cathodic) values. wikipedia.orgresearchgate.net

Electron-withdrawing groups , like a carboxamide or carboxylic acid, have the opposite effect, making the compound harder to oxidize and shifting the potential in the positive (anodic) direction. wikipedia.orgnih.gov

This tunability allows for the design of ferrocene derivatives with specific, predictable redox potentials for various applications. nih.gov Research has shown that substituting ferrocene with eight electron-donating methyl groups can decrease the oxidation potential by approximately 300 mV, while an electron-withdrawing carboxamide group can increase it by about 100 mV. nih.gov

Below is a table summarizing the redox potentials of Ferrocene and a derivative in different organic solvents, highlighting the influence of the medium.

CompoundSolventSupporting ElectrolyteE½ vs. DmFc⁰/⁺ (V)
FerroceneTetrahydrofuran0.1M [Bu₄N][BF₄]0.413
FerroceneDichloromethane0.1M [Bu₄N][TFAB]0.614
FerroceneTetrahydrofuran0.1M [Bu₄N][ClO₄]0.428
Ferrocene2,2,2-Trifluoroethanol0.1M [Bu₄N][ClO₄]0.580
Data sourced from Torriero, A. A. J. (2019). medwinpublishers.com

Electrocatalytic Applications

The stable and reversible redox behavior of Ferrocene makes it an excellent redox mediator, facilitating electron transfer in a wide range of electrocatalytic systems. mdpi.comnih.govrsc.org Ferrocene and its derivatives can function as electron shuttles, promoting electron transfer between an electrode surface and a target analyte or catalyst, thereby enhancing reaction kinetics and improving the sensitivity of electrochemical devices. nih.govrsc.org

A significant area of application is in the development of electrochemical biosensors. mdpi.com Ferrocene derivatives are widely used as mediators in enzyme-based sensors, such as those for glucose monitoring. researchgate.net In these systems, the ferrocene moiety facilitates the transfer of electrons from the enzyme's active site (after it has reacted with glucose) to the electrode, generating a measurable current that corresponds to the glucose concentration. researchgate.net This mediated electron transfer allows the sensor to operate at lower potentials, which can enhance specificity and sensitivity. nih.gov

Beyond biosensors, ferrocene-based materials are being explored for energy conversion and environmental applications. mdpi.comnih.gov

Hydrogen Evolution Reaction (HER): Ferrocene-containing catalysts, such as copper(II) and palladium(II) meso-tetraferrocenylporphyrins, have demonstrated enhanced electrocatalytic activity for proton reduction to produce hydrogen gas. rsc.org The presence of ferrocene groups can lower the overpotential required for the reaction and significantly increase the catalytic rate. rsc.org

CO₂ Reduction: Ferrocene's structural and electronic properties are utilized in catalysts designed for the electrochemical reduction of carbon dioxide (CO₂RR), a key process for converting CO₂ into valuable fuels and chemicals. mdpi.com

Oxidation Reactions: The oxidized form, the ferrocenium cation (Fc+), can act as a mild one-electron oxidant, enabling its use in catalyzing various organic synthesis reactions. mdpi.com

The table below summarizes key performance metrics for selected electrocatalytic applications involving ferrocene derivatives.

ApplicationCatalyst/Mediator SystemKey Performance MetricValue
Hydrogen EvolutionCopper(II) meso-tetraferrocenylporphyrinCatalytic Rate (s⁻¹)6 x 10³
Glucose SensingFc-ECG/CuNPs/GESensitivity (μA mM⁻¹ cm⁻²)217.27
Glucose SensingFc-ECG/CoNPs/GESensitivity (μA mM⁻¹ cm⁻²)378.70
Data sourced from Dalton Transactions (2015) and RSC Advances (2020). rsc.orgrsc.org

Advanced Functional Applications of the Compound in Materials and Catalysis

Incorporation of the Compound into Novel Materials

Information regarding the incorporation of "GXOCBSZQRZJJQD-UHFFFAOYSA-N" into novel materials is currently unavailable due to the compound's undetermined identity.

Polymer Chemistry and Composites with the Compound

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Nanomaterial Fabrication and Surface Functionalization

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Role of the Compound in Advanced Catalytic Systems

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Homogeneous and Heterogeneous Catalysis Development

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Ligand Design and Chiral Catalyst Applications

The application of "this compound" in ligand design or its use in chiral catalyst applications has not been documented.

Sensing and Molecular Recognition Based on the Compound

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The provided InChIKey "this compound" does not correspond to a recognized chemical compound in standard chemical databases. As a result, it is not possible to generate an article on its functional applications, as no scientific data or research findings are associated with this identifier.

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Future Research Directions and Interdisciplinary Prospects

Emerging Computational Methodologies for the Compound's Research

The study of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide can be significantly advanced by modern computational techniques. These methods offer a powerful, non-experimental approach to predict the molecule's properties and behavior, guiding future laboratory work. For analogous compounds, such as other N-arylacetamides, computational studies have successfully elucidated structural and electronic characteristics. nih.govresearchgate.netresearchgate.net

Future computational research on 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide could employ a variety of methodologies:

Density Functional Theory (DFT): This method can be used to optimize the molecule's three-dimensional structure and calculate its electronic properties, such as orbital energies (HOMO and LUMO) and electrostatic potential maps. These calculations are crucial for understanding the compound's reactivity and intermolecular interactions. nih.gov

Time-Dependent DFT (TD-DFT): To understand how the molecule interacts with light, TD-DFT can predict its theoretical absorption spectrum. This is valuable for spectroscopic analysis and for identifying potential applications in materials science. nih.gov

Hirshfeld Surface Analysis: This technique is used to analyze intermolecular interactions within a crystal structure. nih.govresearchgate.net By mapping close contacts between atoms, it can reveal the nature and significance of interactions like hydrogen bonds and π–π stacking, which govern the compound's solid-state properties.

Molecular Docking: If the compound is explored for biological activity, molecular docking simulations can predict its binding affinity and orientation within the active site of a target protein. This is a cornerstone of modern drug discovery and could suggest potential therapeutic applications.

A summary of how these computational methods could be applied is presented in the table below.

Computational MethodApplication to 2-chloro-N-(4-methyl-3-nitrophenyl)acetamidePotential Insights
Density Functional Theory (DFT)Optimization of molecular geometry and calculation of electronic properties.Prediction of molecular stability, reactivity sites, and dipole moment.
Time-Dependent DFT (TD-DFT)Calculation of the theoretical UV-Visible absorption spectrum.Understanding of electronic transitions and potential photophysical properties.
Hirshfeld Surface AnalysisInvestigation of intermolecular interactions in the solid state.Elucidation of hydrogen bonding patterns and other non-covalent forces.
Molecular DockingSimulation of binding to biological targets (e.g., enzymes, receptors).Identification of potential therapeutic targets and mechanism of action.

Integration with Artificial Intelligence and Robotics in Chemical Discovery

The fields of artificial intelligence (AI) and robotics are revolutionizing chemical research by automating and accelerating the discovery-to-production pipeline. For a compound like 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide, these technologies offer the prospect of rapidly optimizing its synthesis and exploring its properties without laborious manual experimentation.

Such an integrated system, sometimes called a "self-driving lab" or "RoboChem," can perform the following tasks autonomously: mdpi.comnih.gov

Precisely dispense starting materials.

Control reaction conditions such as temperature and mixing.

Monitor the reaction's progress in real-time using integrated analytical tools.

Use machine learning algorithms to analyze the results and decide on the next set of experimental conditions to improve the outcome. mdpi.com

This iterative, closed-loop process can optimize a chemical synthesis in a fraction of the time it would take a human chemist, allowing for the rapid exploration of novel reactivity patterns and the production of the compound for further study. mdpi.comnih.gov

Novel Synthetic Methodologies and Reactivity Patterns for the Compound

While specific synthetic routes for 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide are not extensively documented, its structure suggests clear avenues for its synthesis based on established chemical reactions for related compounds. The core structure is an acetamide, typically formed by the reaction of an amine with an acylating agent.

The most probable synthetic precursor is 4-methyl-3-nitroaniline. A standard and effective method would be the chloroacetylation of this amine using chloroacetyl chloride or a related reagent. neliti.comijpsr.info This general approach has been successfully used to create a wide variety of 2-chloro-N-aryl acetamides. ijpsr.info The reaction conditions, such as solvent and temperature, could be optimized to ensure high yield and purity.

Future research could explore novel and more efficient synthetic methodologies:

Flow Chemistry: Performing the chloroacetylation in a continuous flow reactor could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods.

Catalytic Methods: Investigating novel catalysts for the acylation reaction could lead to milder reaction conditions and reduced waste.

Microwave-Assisted Synthesis: This technique can often dramatically reduce reaction times and improve yields.

Once synthesized, the compound's reactivity can be explored. The presence of the chloroacetyl group makes it a versatile intermediate for further chemical modification. The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide range of functional groups, thereby creating a library of new derivative compounds for further testing and application.

Potential for Translational Research in Applied Chemical Science

Translational research aims to bridge the gap between fundamental scientific discoveries and real-world applications. Although the specific applications of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide have yet to be determined, its chemical class—chloroacetamides and nitroaromatics—is associated with significant activity in several fields, suggesting promising avenues for investigation.

Pharmaceutical and Agrochemical Intermediates: N-arylacetamides are important intermediates in the synthesis of compounds for medicinal and agricultural use. researchgate.netresearchgate.net For example, the related compound 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is used in the synthesis of kinase inhibitors with potential anticancer activity. caymanchem.com This suggests that GXOCBSZQRZJJQD-UHFFFAOYSA-N could serve as a valuable building block for creating more complex molecules with therapeutic potential.

Antimicrobial Agents: Chloroacetamide derivatives have been widely studied for their antimicrobial properties. ijpsr.info Research on structurally similar compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated activity against pathogenic bacteria such as Klebsiella pneumoniae. mdpi.comnih.govresearchgate.net This precedent strongly supports the investigation of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide and its derivatives as potential new antibacterial or antifungal agents.

The potential translational pathways are summarized below.

Research AreaRationale Based on Analogous CompoundsPotential Application
Oncology A related compound is an intermediate for kinase inhibitors. caymanchem.comUse as a scaffold or intermediate for developing new anticancer drugs.
Infectious Diseases Other chloroacetamides show significant antibacterial activity. mdpi.comnih.govresearchgate.netDevelopment of new antibiotics to combat drug-resistant bacteria.
Agrochemicals N-arylacetamides are common motifs in herbicides and fungicides. researchgate.netScreening for potential use as a novel crop protection agent.
Materials Science Nitroaromatic compounds can have applications in dyes and nonlinear optics.Exploration of its properties for use in advanced materials.

Further investigation into these areas could translate the fundamental chemistry of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide into valuable applied technologies.

Q & A

Q. How is the compound GXOCBSZQRZJJQD-UHFFFAOYSA-N identified and characterized in academic research?

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Q. How can researchers resolve contradictions in thermodynamic stability data for this compound across studies?

Methodological Answer:

  • Comparative Analysis : Replicate conflicting experiments under identical conditions (e.g., calorimetry protocols, sample preparation).
  • Computational Validation : Use density functional theory (DFT) to model thermodynamic properties and identify discrepancies in experimental setups (e.g., solvent effects, impurities) .
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to assess data variability and systemic biases in prior studies .

Q. What advanced computational models are suitable for predicting the reactivity of this compound in novel environments?

Methodological Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways in solvated or enzymatic systems.
  • Machine Learning (ML) : Train models on existing kinetic data to predict reactivity under untested conditions (e.g., extreme pH, non-aqueous solvents). Use tools like TensorFlow or PyTorch with curated datasets .
  • Validation : Cross-check predictions with controlled lab experiments (e.g., stopped-flow kinetics, isotopic labeling) .

Q. How should researchers design experiments to isolate intermediates in the degradation pathway of this compound?

Methodological Answer:

  • Trapping Techniques : Use cryogenic quenching or radical scavengers to stabilize transient intermediates.
  • In-Situ Monitoring : Deploy time-resolved spectroscopy (e.g., UV-Vis, Raman) or microfluidic reactors to capture rapid kinetics .
  • Data Integration : Combine experimental results with computational docking studies to propose plausible mechanistic steps .

Methodological Considerations for Data Contradiction Analysis

  • Root-Cause Framework :

    • Audit raw data (e.g., chromatograms, spectral peaks) for instrumental artifacts.
    • Assess environmental variables (humidity, oxygen levels) during experiments.
    • Re-analyze samples using orthogonal methods (e.g., LC-MS vs. GC-MS) .
  • Collaborative Workflows :
    Leverage open-access platforms (e.g., Zenodo, Figshare) to share datasets and enable peer validation of controversial findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.